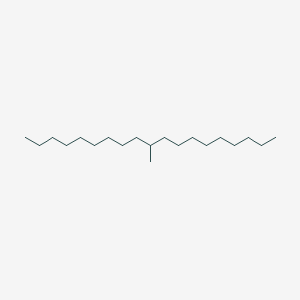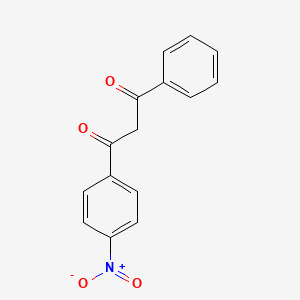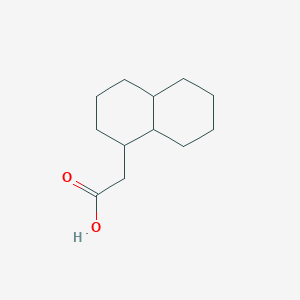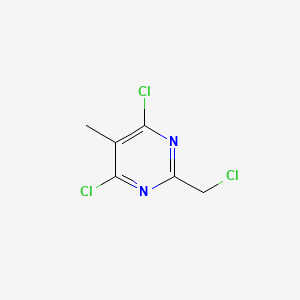
10-Methylnonadecane
Vue d'ensemble
Description
10-Methylnonadecane is a branched alkane hydrocarbon with the molecular formula C20H42. It is a derivative of nonadecane, where a methyl group is attached to the tenth carbon atom in the chain. This compound is known for its presence in various natural sources and its applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 10-Methylnonadecane can be synthesized through several methods, including:
Hydrogenation of Alkenes: One common method involves the hydrogenation of 10-methylnonadecene using a suitable catalyst such as palladium on carbon under high pressure and temperature conditions.
Grignard Reaction: Another method involves the reaction of a Grignard reagent with a suitable alkyl halide, followed by reduction to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of alkenes or the use of organometallic reagents in large-scale chemical reactors. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons. Catalysts such as nickel or platinum are often used in these reactions.
Substitution: Halogenation is a common substitution reaction where halogens like chlorine or bromine replace hydrogen atoms in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of nickel or platinum catalysts.
Substitution: Halogens (chlorine, bromine) in the presence of light or heat.
Major Products:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
10-Methylnonadecane has various applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studied for its role in the composition of natural waxes and its potential biological activities.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants, cosmetics, and other industrial products.
Mécanisme D'action
The mechanism of action of 10-Methylnonadecane involves its interaction with various molecular targets and pathways. Due to its hydrophobic nature, it can integrate into lipid bilayers and affect membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can enhance the solubility and stability of hydrophobic drugs.
Comparaison Avec Des Composés Similaires
Nonadecane: A straight-chain alkane with the formula C19H40.
Octadecane: An alkane with the formula C18H38.
Icosane: An alkane with the formula C20H42.
Uniqueness: 10-Methylnonadecane is unique due to its branched structure, which imparts different physical and chemical properties compared to its straight-chain counterparts. The presence of the methyl group at the tenth carbon atom affects its boiling point, melting point, and reactivity, making it distinct from other similar alkanes.
Propriétés
IUPAC Name |
10-methylnonadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42/c1-4-6-8-10-12-14-16-18-20(3)19-17-15-13-11-9-7-5-2/h20H,4-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKKTERVKUURCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336220 | |
| Record name | 10-Methylnonadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56862-62-5 | |
| Record name | 10-Methylnonadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B1617807.png)


![Ethyl 2-[(2,2-diphenylacetyl)amino]acetate](/img/structure/B1617810.png)
![N-[4-(4-acetamidophenyl)sulfanylphenyl]acetamide](/img/structure/B1617811.png)





![N-[(R)-4-phosphopantothenoyl]-L-cysteine](/img/structure/B1617822.png)

